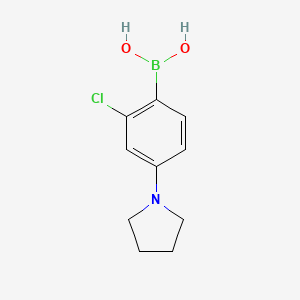

2-氯-4-(吡咯烷-1-基)苯基硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Chloro-4-(pyrrolidin-1-YL)phenylboronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chlorine atom and a pyrrolidine ring. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction.

科学研究应用

2-Chloro-4-(pyrrolidin-1-YL)phenylboronic acid has a wide range of applications in scientific research, including:

作用机制

Target of Action

The primary target of 2-Chloro-4-(pyrrolidin-1-YL)phenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . The compound, as an organoboron reagent, plays a crucial role in this process .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, 2-Chloro-4-(pyrrolidin-1-YL)phenylboronic acid interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which 2-Chloro-4-(pyrrolidin-1-YL)phenylboronic acid participates, affects the biochemical pathway of carbon–carbon bond formation . This reaction leads to the formation of new carbon–carbon bonds, which can significantly influence the structure and function of organic compounds .

Pharmacokinetics

It’s known that the compound’s stability in water and its rate of reaction can be influenced by the ph of the environment .

Result of Action

The result of the action of 2-Chloro-4-(pyrrolidin-1-YL)phenylboronic acid is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, contributing to the diversity and complexity of organic chemistry .

Action Environment

The action of 2-Chloro-4-(pyrrolidin-1-YL)phenylboronic acid is influenced by environmental factors such as pH . The rate of its reaction, particularly its susceptibility to hydrolysis, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of its environment .

生化分析

Biochemical Properties

The biochemical properties of 2-Chloro-4-(pyrrolidin-1-YL)phenylboronic acid are largely influenced by the presence of the pyrrolidine ring and the boronic acid group. The pyrrolidine ring is known to interact with various enzymes, proteins, and other biomolecules . Specific interactions of 2-Chloro-4-(pyrrolidin-1-YL)phenylboronic acid with enzymes and proteins have not been reported yet.

Molecular Mechanism

It is known that boronic acids can participate in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(pyrrolidin-1-YL)phenylboronic acid typically involves the reaction of 2-chloro-4-bromophenylboronic acid with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the coupling reaction, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-4-(pyrrolidin-1-YL)phenylboronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and quality .

化学反应分析

Types of Reactions

2-Chloro-4-(pyrrolidin-1-YL)phenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.

Common Reagents and Conditions

Palladium(II) acetate: Used as a catalyst in Suzuki-Miyaura coupling reactions.

Potassium carbonate: Used as a base in coupling reactions.

Hydrogen peroxide: Used as an oxidizing agent in oxidation reactions.

Dimethylformamide (DMF): Used as a solvent in various reactions

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenol Derivatives: Formed through oxidation of the boronic acid group.

Substituted Phenyl Derivatives: Formed through nucleophilic substitution reactions

相似化合物的比较

Similar Compounds

4-(Pyrrolidin-1-yl)benzonitrile: A compound with a similar pyrrolidine ring structure but with a nitrile group instead of a boronic acid group.

Phenylboronic Acid: A simpler boronic acid compound without the chlorine and pyrrolidine substitutions.

2-Chloro-4-bromophenylboronic Acid: A precursor in the synthesis of 2-Chloro-4-(pyrrolidin-1-YL)phenylboronic acid.

Uniqueness

2-Chloro-4-(pyrrolidin-1-YL)phenylboronic acid is unique due to the combination of the boronic acid group, chlorine atom, and pyrrolidine ring. This unique structure enhances its reactivity and makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling .

生物活性

2-Chloro-4-(pyrrolidin-1-YL)phenylboronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C11H13BClNO3, and it features a phenylboronic acid moiety substituted with a pyrrolidine group. The presence of the boron atom is crucial for its biological interactions, particularly in enzyme inhibition and molecular recognition processes.

Boronic acids, including 2-Chloro-4-(pyrrolidin-1-YL)phenylboronic acid, are known to interact with diols and can form reversible covalent bonds with certain proteins. This interaction is pivotal in modulating enzyme activity, particularly in proteases and glycosyltransferases. The compound's mechanism likely involves:

- Inhibition of Enzymatic Activity : By binding to active sites or allosteric sites on target enzymes, it can alter their function.

- Molecular Targeting : The pyrrolidine moiety may enhance selectivity towards specific biological targets due to conformational flexibility.

Anticancer Properties

Recent studies have indicated that 2-Chloro-4-(pyrrolidin-1-YL)phenylboronic acid exhibits significant anticancer activity. For instance:

- Inhibition of Tumor Growth : In vitro assays demonstrated that the compound inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells.

- Mechanistic Insights : The compound was shown to interfere with the ubiquitin-proteasome pathway, leading to increased apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Broad-Spectrum Activity : It demonstrated moderate activity against Candida albicans, Escherichia coli, and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values comparable to established antimicrobial agents .

- Potential Mechanism : The antimicrobial action may be attributed to its ability to disrupt bacterial cell wall synthesis or function through enzyme inhibition .

Structure-Activity Relationship (SAR)

The efficacy of 2-Chloro-4-(pyrrolidin-1-YL)phenylboronic acid can be influenced by structural modifications. Key findings from SAR studies include:

- Pyrrolidine Substituents : Variations in the pyrrolidine ring can significantly affect biological activity, with certain substitutions enhancing potency against specific targets .

- Boronic Acid Moiety : The presence of the boron atom is essential for maintaining the compound's reactivity and binding affinity towards target enzymes.

Case Studies

- Anticancer Study : A study focused on the compound's effect on prostate cancer cells found that treatment led to a dose-dependent decrease in cell viability, suggesting potential for therapeutic use .

- Antimicrobial Evaluation : In vitro testing revealed that 2-Chloro-4-(pyrrolidin-1-YL)phenylboronic acid outperformed some conventional antibiotics against Bacillus cereus, indicating its potential as an alternative treatment option .

Data Table: Biological Activity Summary

属性

IUPAC Name |

(2-chloro-4-pyrrolidin-1-ylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BClNO2/c12-10-7-8(13-5-1-2-6-13)3-4-9(10)11(14)15/h3-4,7,14-15H,1-2,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIXYEXOXLNJDAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)N2CCCC2)Cl)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。